

Application Notes & Protocols: Mordenite-Based Catalysts for Alkane and Aromatic Isomerization

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Compound of Interest

Compound Name: MORDENITE

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Introduction

Mordenite, a high-silica zeolite, is a cornerstone catalyst in the petrochemical industry, prized for its strong acidity, high thermal stability, and unique pore structure.^{[1][2]} Its framework consists of 12-membered ring channels (approximately 0.7 x 0.65 nm) and smaller 8-membered ring channels, making it suitable for shape-selective catalysis.^[1] These properties are leveraged in crucial industrial processes, including the isomerization of alkanes and aromatics.^{[1][3]}

For alkane isomerization, **mordenite** is often a component of bifunctional catalysts, typically loaded with a noble metal like platinum.^{[4][5]} This process is vital for upgrading linear alkanes in gasoline fractions to higher-octane branched isomers.^{[1][5]} In aromatic processing, **mordenite** catalysts are used to interconvert xylene isomers, primarily to maximize the production of the highly valuable p-xylene, a key precursor for polyester production.^{[6][7]}

This document provides detailed protocols for the preparation and modification of **mordenite**-based catalysts and their application in alkane and aromatic isomerization reactions.

Section 1: Catalyst Preparation and Modification Protocols

The performance of **mordenite** catalysts can be significantly enhanced through modification techniques aimed at improving porosity and tuning acidity. Creating a hierarchical pore

structure—introducing mesopores into the microporous zeolite framework—is a common strategy to overcome diffusion limitations, especially in reactions involving bulky molecules, thereby improving catalyst activity and stability.[1][8]

Protocol 1.1: Preparation of Hierarchical Micro-Mesoporous Mordenite via Alkali-Acid Treatment

This protocol describes the creation of a hierarchical pore structure in commercial hydrogen-mordenite (HM) by sequential desilication with an alkali followed by an acid wash to remove extra-framework aluminum species.[9][10]

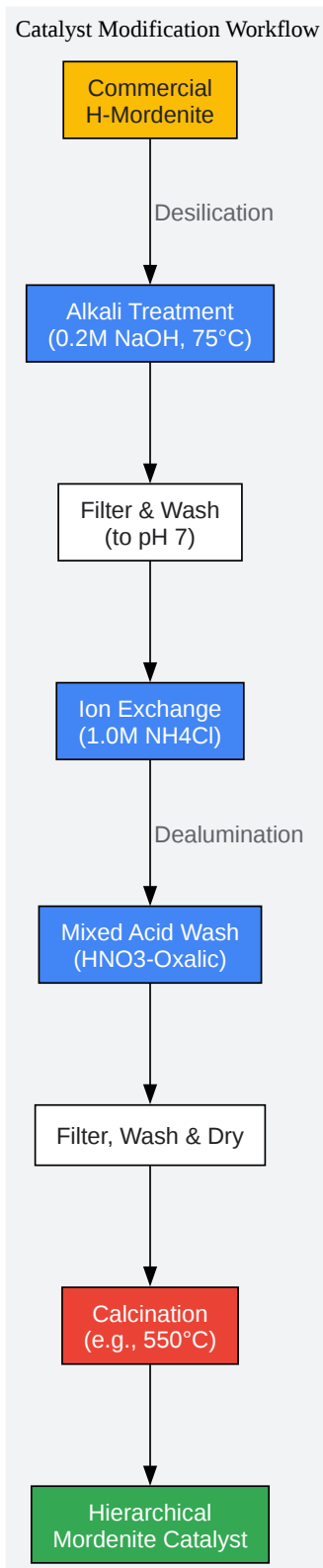
Materials:

- Commercial H-Mordenite (HM) powder
- Sodium Hydroxide (NaOH) solution (0.2 M)
- Ammonium Chloride (NH₄Cl) solution (1.0 M)
- Nitric Acid (HNO₃)
- Oxalic Acid
- Deionized water

Procedure:

- Alkali Treatment (Desilication):
 - Add the parent HM sample to a 0.2 M NaOH solution with a liquid-to-solid ratio of 25 mL/g.
 - Reflux the slurry for 1.0 hour at 75 °C with stirring.
 - Filter the suspension and wash the solid with deionized water until the filtrate reaches a neutral pH (pH 7).
- Ion Exchange:

- Perform an ion exchange on the alkali-treated solid using a 1.0 M NH_4Cl solution.
- Filter and wash the resulting sample (labeled Na-HM) thoroughly.
- Acid Treatment (Dealumination):
 - Prepare a mixed acid solution (e.g., HNO_3 and oxalic acid).
 - Treat the Na-HM sample with the mixed acid solution to remove non-framework aluminum species deposited during the alkali treatment.^{[9][10]}
 - Filter, wash with deionized water until neutral, and dry the final micro-mesoporous **mordenite** at 110 °C overnight.
- Calcination:
 - Calcine the dried powder in a furnace under a flow of air. A typical program involves heating to 550 °C and holding for several hours.



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Caption: Workflow for preparing hierarchical mordenite.

Protocol 1.2: Metal Loading via Incipient Wetness Impregnation

This method is used to add a metal function (e.g., Pt, Ni, Ce) to the **mordenite** support, creating a bifunctional catalyst.^[9]

Materials:

- Dried hierarchical **mordenite** support (from Protocol 1.1)
- Metal precursor salts (e.g., H_2PtCl_6 for Platinum, $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ for Nickel, $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ for Cerium)
- Deionized water

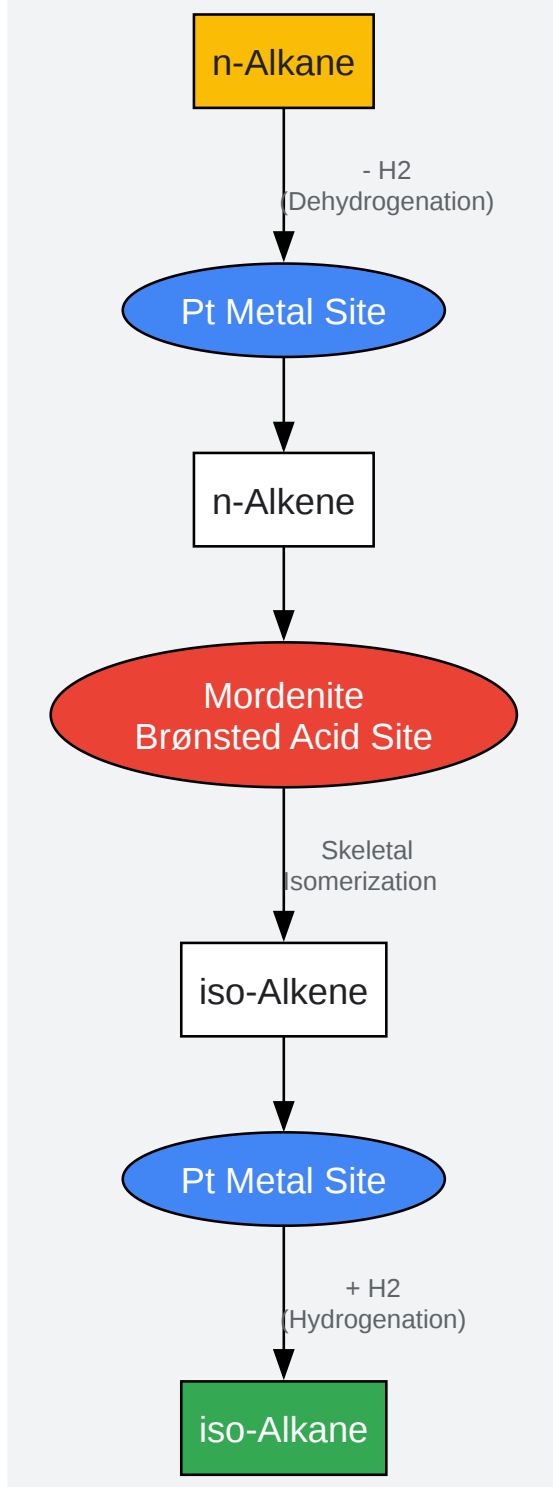
Procedure:

- Pore Volume Determination: Determine the total pore volume of the **mordenite** support via N_2 physisorption analysis.
- Precursor Solution Preparation: Prepare an aqueous solution of the metal precursor(s). The volume of the solution should be equal to the total pore volume of the amount of support being impregnated. The concentration is calculated to achieve the desired final weight percentage of the metal(s).
- Impregnation: Add the precursor solution dropwise to the **mordenite** support with continuous mixing until the powder is uniformly moist and all the solution is absorbed.
- Drying: Dry the impregnated catalyst, typically at 110-120 °C for 12 hours.
- Calcination and Reduction:
 - Calcine the dried material in air (e.g., at 500 °C) to decompose the metal precursor.
 - For metals like Pt or Ni, a final reduction step in a hydrogen flow at elevated temperature (e.g., 400-500 °C) is required to form the active metallic phase.

Section 2: Application in Alkane Isomerization

Bifunctional Pt/**mordenite** catalysts are highly effective for the hydroisomerization of light alkanes like n-butane, n-pentane, and n-hexane.[2][4][11] The reaction proceeds via a bifunctional mechanism where alkanes are dehydrogenated on metal sites, the resulting alkenes isomerize on acid sites, and the iso-alkenes are then hydrogenated back to iso-alkanes on the metal sites.[5][12]

Bifunctional Isomerization Pathway



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Caption: Bifunctional mechanism for alkane isomerization.

Protocol 2.1: n-Alkane Hydroisomerization in a Fixed-Bed Reactor

Experimental Setup:

- A continuous-flow fixed-bed microreactor system.
- Mass flow controllers for hydrogen and carrier gas (e.g., N₂).
- A high-pressure liquid pump for the alkane feed.
- A furnace with temperature control for the reactor.
- A back-pressure regulator to control system pressure.
- A gas-liquid separator and a gas chromatograph (GC) for product analysis.

Procedure:

- Catalyst Loading: Load a known mass (e.g., 1.0 g) of the Pt/**mordenite** catalyst into the reactor, typically mixed with an inert material like quartz sand.
- Catalyst Activation: Activate the catalyst in-situ by heating under a flow of hydrogen (e.g., to 450 °C for 2 hours) to ensure the platinum is in its reduced, metallic state.
- Reaction Execution:
 - Cool the reactor to the desired reaction temperature (e.g., 220-310 °C).[\[13\]](#)[\[14\]](#)
 - Set the system pressure (e.g., 1.5-2.0 MPa).[\[11\]](#)[\[13\]](#)
 - Introduce the n-alkane feed at a specific liquid hourly space velocity (LHSV) (e.g., 1.0-6.0 h⁻¹).[\[11\]](#)[\[13\]](#)
 - Maintain a constant molar ratio of hydrogen to hydrocarbon (H₂/HC) (e.g., 2.5-5.0).[\[11\]](#)[\[14\]](#)
- Product Analysis:

- Allow the reaction to reach a steady state.
- Periodically sample the effluent from the reactor.
- Analyze the gas and liquid products using a GC equipped with an appropriate column and detector (e.g., FID) to determine the conversion of the n-alkane and the selectivity to various isomers and cracking products.

Data Presentation: Performance in Alkane Isomerization

The following table summarizes typical performance data for **mordenite**-based catalysts in the isomerization of various n-alkanes.

Catalyst	Feed	Temp. (°C)	Pressure (MPa)	H ₂ /HC (molar)	n-Alkane Conv. (%)	Isomer Selectivity (%)	Reference
Pt/Mordenite	n-Pentane	220	>1.0	4.82	~55	~95	[14]
Pt/Mordenite	n-Hexane	280	2.0	2.77	85.2	-	[11]
0.3% Pt/MOR-Al ₂ O ₃	n-Heptane	280-310	1.5	3.0	High Yield	-	[13]
0.5% Pt-MOR	n-Butane	250-350	-	Yes	High	High	[4]

Section 3: Application in Aromatic Isomerization

Mordenite's shape selectivity and acidity are highly effective for the isomerization of aromatic compounds, such as xylenes and ethyltoluene.[9][10] The primary industrial goal is to convert m-xylene and o-xylene into the more valuable p-xylene, often from a mixed C8 aromatic stream.[6][7]

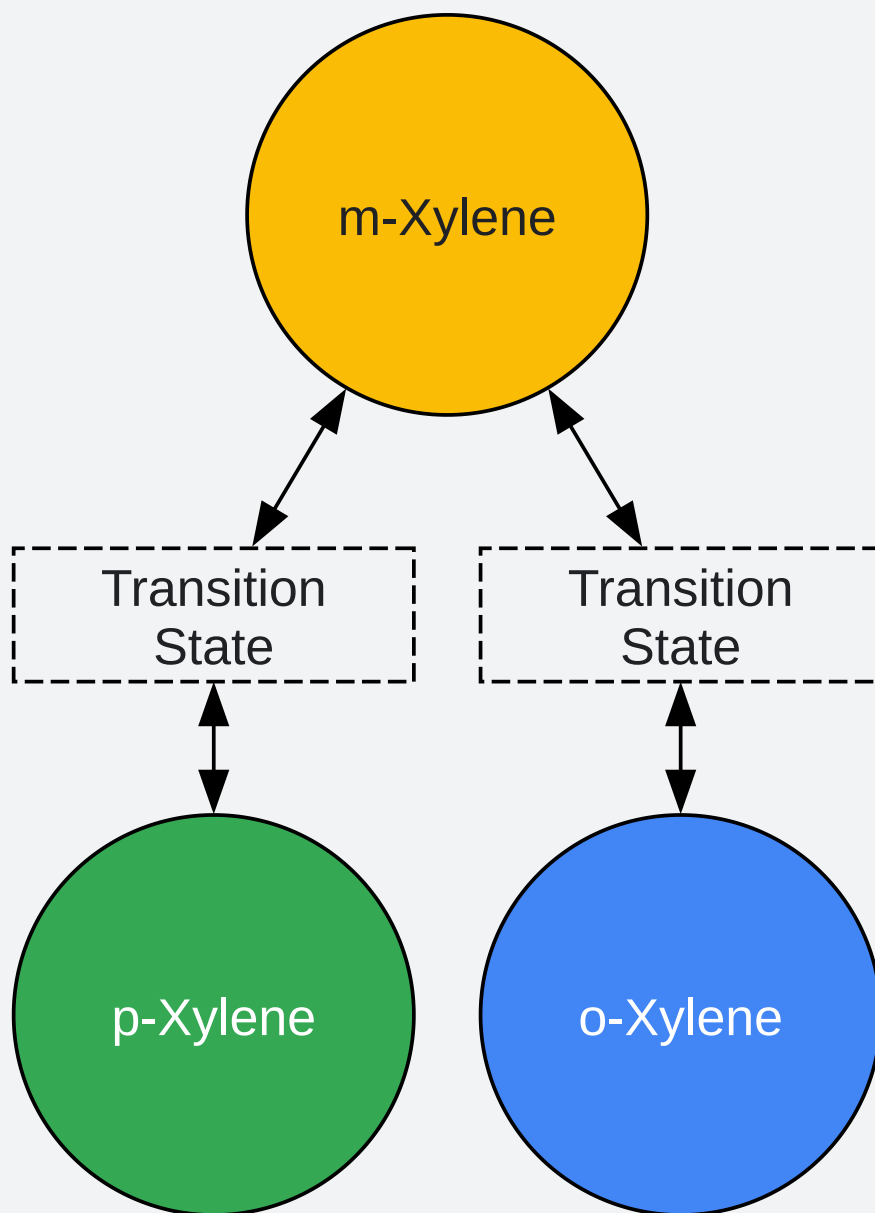
Protocol 3.1: Aromatic Isomerization in a Fixed-Bed Reactor

The experimental setup is similar to that used for alkane isomerization.

Procedure:

- Catalyst Loading & Activation: Load the catalyst (e.g., hierarchical Ni-Ce/**Mordenite** or H-**Mordenite**) into the reactor. Activate the catalyst by heating under a flow of nitrogen or air (e.g., to 500 °C).
- Reaction Execution:
 - Adjust the reactor to the desired reaction temperature (e.g., 165-380 °C).[6][9]
 - Set the system pressure (e.g., 1.0 MPa or higher).[3][6]
 - Introduce the aromatic feed (e.g., o-ethyltoluene or m-xylene) at a defined weight hourly space velocity (WHSV).
 - For hydroisomerization processes using catalysts like Pt/**Mordenite**, a co-feed of hydrogen is necessary.[3]
- Product Analysis:
 - After reaching a steady state, collect and analyze the product stream using a GC to quantify the conversion of the reactant and the distribution of the aromatic isomers and any side products from disproportionation or transalkylation.[9]

Xylene Isomerization Pathway (1,2-Methyl Shift)



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Caption: Reaction pathway for the interconversion of xylene isomers.

Data Presentation: Performance in Aromatic Isomerization

The following table summarizes the performance of various **mordenite**-based catalysts in aromatic isomerization reactions.

Catalyst	Feed	Temp. (°C)	WHSV (h ⁻¹)	Reactant Conv. (%)	Product Yield / Selectivity	Reference
Ni-Ce/Hierarchical MOR	o-Ethyltoluene	165	-	>60	53.6% (M-ET + P-ET)	[9][10]
Commercial HM	o-Ethyltoluene	235	-	~55	49.0% (M-ET + P-ET)	[9][10]
Synthesized Mordenite	m-Xylene	380	-	~56	p-xylene: 13.2%	[6]
Dealuminated Mordenite	m-Xylene	380	-	~58	p-xylene: 14.6%	[6]

Note: M-ET and P-ET refer to m-ethyltoluene and p-ethyltoluene, respectively. Conversion and yield can vary significantly with time on stream.

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